13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Beschreibung
13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione is a heterocyclic compound featuring a complex tricyclic scaffold with fused oxa- and aza-rings. This structure is characterized by a phenyl group at position 8 and a methyl group at position 12. Its molecular formula is C₁₅H₁₁N₃O₄, with a molecular weight of 297.27 g/mol. The compound has been studied for its role as a bromodomain inhibitor, particularly targeting testis-specific proteins, with a reported Ki value of 40,000.0 nM .
Eigenschaften
IUPAC Name |
13-methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-19-13-12(14(20)18-16(19)22)10(8-5-3-2-4-6-8)11-9(17-13)7-23-15(11)21/h2-6,10,17H,7H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRPHFMYAJCBFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex organic compound recognized for its potential biological activities. This compound belongs to the class of triazine derivatives and exhibits a unique tricyclic structure with multiple functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 311.09 g/mol. The compound's structure includes a tricyclic framework characterized by nitrogen heterocycles and an oxo group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O4 |
| Molecular Weight | 311.09 g/mol |
| CAS Number | 16251975 |
| Lipinski's Rule of Five Compliance | Yes |
The biological activity of 13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Studies indicate that the compound may exhibit enzyme inhibition properties and influence signaling pathways related to cell proliferation and apoptosis.
Pharmacological Studies
Research has shown that this compound possesses notable antitumor and antimicrobial activities. For instance:
- Antitumor Activity : In vitro studies demonstrated that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Antimicrobial Activity : The compound also exhibited significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antitumor Efficacy :
- A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- IC50 values were determined to be around 15 µM for MCF-7 cells, showcasing its potency.
-
Antimicrobial Activity :
- In another study assessing the antimicrobial efficacy against E. coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- This suggests that it could be developed into a therapeutic agent for bacterial infections.
Toxicity and Safety Profile
The safety profile of 13-Methyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione has been evaluated in preliminary toxicity studies. Results indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal human cell lines.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings:
Impact of Alkyl Chain Length at Position 13 :
- Substituting the methyl group at position 13 with a propyl group (e.g., in 8-Phenyl-13-propyl-...) reduces the Ki value from 40,000 nM to 2,400 nM , indicating a 16-fold increase in inhibitory potency against bromodomain testis-specific proteins . This suggests that longer alkyl chains enhance binding affinity, likely through improved hydrophobic interactions.
Role of Aromatic Substituents at Position 8 :
- Replacing the phenyl group with a 4-methylphenyl (e.g., in 13-Ethyl-8-(4-methylphenyl)-...) or thiophene (e.g., 13-Propyl-8-(thiophen-2-yl)-...) alters electronic and steric properties. Thiophene-containing analogs may exhibit enhanced solubility due to sulfur’s polarizability, though activity data are unavailable .
Synergistic Modifications :
- Compounds with dual substitutions, such as 11-methyl and 13-propyl (C₁₉H₂₁N₃O₄), demonstrate increased molecular weight and complexity, which may improve target selectivity but complicate synthetic accessibility .
Ethoxy vs.
Q & A
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed?
- Methodology :
- Pharmacokinetic Modeling : Estimate absorption/distribution using logP and pKa values (e.g., logP ~2.5 suggests moderate bioavailability) .
- 3D Tumor Spheroid Models : Bridge 2D cell assays and animal studies by mimicking tissue penetration .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
